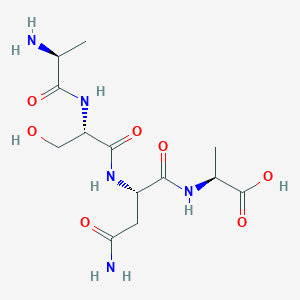
L-Alanyl-L-seryl-L-asparaginyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-seryl-L-asparaginyl-L-alanine: is a peptide composed of four amino acids: alanine, serine, asparagine, and another alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-seryl-L-asparaginyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow further coupling reactions.
Cleavage: The final peptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Alanyl-L-seryl-L-asparaginyl-L-alanine does not contain these amino acids.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide lacks cysteine residues.
Substitution: Amino acid residues in peptides can be substituted through chemical modification or enzymatic processes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Enzymes like transaminases or chemical reagents like N-hydroxysuccinimide (NHS) esters.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while substitution can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: L-Alanyl-L-seryl-L-asparaginyl-L-alanine is used in studies of peptide synthesis, structure-activity relationships, and as a model compound for understanding peptide behavior.
Biology: In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: Peptides like this compound are explored for their potential therapeutic applications, including as drug delivery agents, vaccines, and in diagnostic assays.
Industry: In the industrial sector, peptides are used in the development of new materials, cosmetics, and as additives in food and beverages.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-seryl-L-asparaginyl-L-alanine depends on its specific application. Generally, peptides interact with proteins, enzymes, or receptors to exert their effects. The molecular targets and pathways involved can include binding to active sites on enzymes, interacting with cell surface receptors, or being internalized by cells through endocytosis.
Comparación Con Compuestos Similares
- L-Alanyl-L-seryl-L-asparaginyl-L-phenylalanine
- L-Alanyl-L-seryl-L-asparaginyl-L-glutamine
- L-Alanyl-L-seryl-L-asparaginyl-L-valine
Comparison: L-Alanyl-L-seryl-L-asparaginyl-L-alanine is unique due to its specific sequence of amino acids, which determines its structure and function. Compared to similar peptides, it may have different binding affinities, stability, and biological activities. For example, the presence of alanine at both ends of the peptide can influence its hydrophobicity and interaction with other molecules.
Propiedades
Número CAS |
798540-93-9 |
|---|---|
Fórmula molecular |
C13H23N5O7 |
Peso molecular |
361.35 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H23N5O7/c1-5(14)10(21)18-8(4-19)12(23)17-7(3-9(15)20)11(22)16-6(2)13(24)25/h5-8,19H,3-4,14H2,1-2H3,(H2,15,20)(H,16,22)(H,17,23)(H,18,21)(H,24,25)/t5-,6-,7-,8-/m0/s1 |
Clave InChI |
OYNHGRVSYFXPRT-XAMCCFCMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


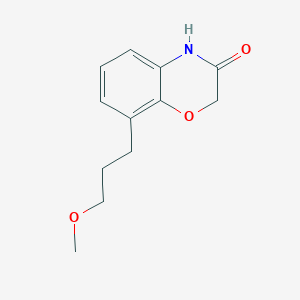
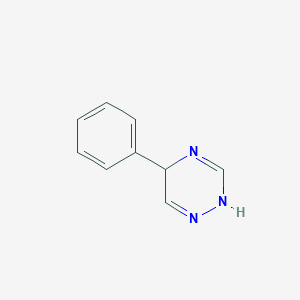


![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
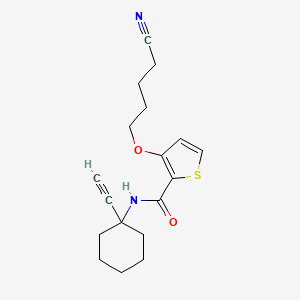
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)

![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)

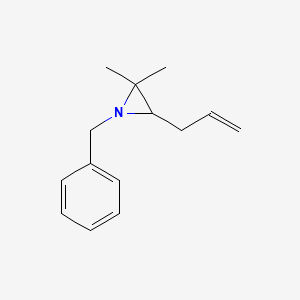
![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
